molecular formula C9H12N2O5 B1220899 Dioxolane-THYMINE CAS No. 127658-07-5

Dioxolane-THYMINE

Cat. No.: B1220899
CAS No.: 127658-07-5
M. Wt: 228.20 g/mol
InChI Key: BCAWWPAPHSAUQZ-RNFRBKRXSA-N
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Description

Dioxolane Thymidine is a synthetic nucleoside analogue that combines the structural features of dioxolane and thymidine. Thymidine is a pyrimidine deoxynucleoside, which pairs with deoxyadenosine in double-stranded DNA. Dioxolane Thymidine is primarily used in antiviral therapies, particularly in the treatment of HIV, due to its ability to inhibit viral replication.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dioxolane Thymidine typically involves the reaction of thymidine with dioxolane derivatives. One common method includes the use of 1,3-dioxolane as a protecting group for the hydroxyl functionalities of thymidine. The reaction is catalyzed by acids such as toluenesulfonic acid in refluxing toluene, which allows the continuous removal of water from the reaction mixture .

Industrial Production Methods: Industrial production of Dioxolane Thymidine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Dioxolane Thymidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or rhodium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with nickel catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxolane carboxylates, while reduction can produce dioxolane alcohols .

Scientific Research Applications

Dioxolane Thymidine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

    Zidovudine: Another thymidine analogue used in HIV treatment.

    Lamivudine: A cytidine analogue with similar antiviral properties.

    Stavudine: A thymidine analogue with a different mechanism of action.

Uniqueness: Dioxolane Thymidine is unique due to its dioxolane moiety, which provides enhanced stability and bioavailability compared to other nucleoside analogues. This structural feature allows it to be more effective in inhibiting viral replication .

Properties

CAS No.

127658-07-5

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O5/c1-5-2-11(9(14)10-8(5)13)6-4-15-7(3-12)16-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7-/m1/s1

InChI Key

BCAWWPAPHSAUQZ-RNFRBKRXSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2COC(O2)CO

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CO[C@H](O2)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2COC(O2)CO

Key on ui other cas no.

136982-89-3

Synonyms

(-)-beta-D-(2R,4R)-dioxolane-thymine
dioxolane-thymine

Origin of Product

United States

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